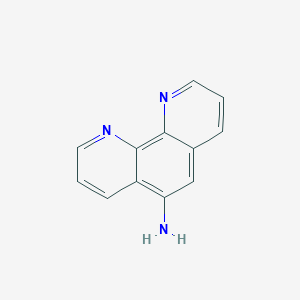
1,10-菲咯啉-5-胺
概述
描述
1,10-Phenanthrolin-5-amine is an important organic ligand widely used in coordination chemistry. It is known for its ability to form stable complexes with metal ions, making it valuable in various fields such as catalysis, inorganic chemistry, and biomedical research . The compound has the molecular formula C₁₂H₉N₃ and a molecular weight of 195.22 g/mol .
科学研究应用
1,10-Phenanthrolin-5-amine has numerous applications in scientific research:
作用机制
- Primary Targets : 1,10-Phenanthrolin-5-amine (also known as 5-amino-1,10-phenanthroline) is a compound with diverse activities. One of its primary targets is Mycobacterium tuberculosis , a bacterium responsible for tuberculosis (TB) infections .
Target of Action
Mode of Action
生化分析
Biochemical Properties
1,10-Phenanthrolin-5-amine interacts with various enzymes, proteins, and other biomolecules. It is activated in an F420-dependent manner, resulting in the formation of 1,10-phenanthroline and 1,10-phenanthrolin-5-amine as major metabolites in bacteria . The nature of these interactions is crucial for the compound’s role in biochemical reactions.
Cellular Effects
1,10-Phenanthrolin-5-amine has significant effects on various types of cells and cellular processes. For instance, it has been found to kill naturally resistant intracellular bacteria by inducing autophagy in macrophages . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of 1,10-Phenanthrolin-5-amine involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound is activated in an F420-dependent manner, leading to the formation of its major metabolites .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 1,10-Phenanthrolin-5-amine change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .
Dosage Effects in Animal Models
The effects of 1,10-Phenanthrolin-5-amine vary with different dosages in animal models. For example, oral daily dosing with this compound significantly reduces the amyloid plaque burden in transgenic mice that model Alzheimer’s disease .
Metabolic Pathways
1,10-Phenanthrolin-5-amine is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it may also have effects on metabolic flux or metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions: 1,10-Phenanthrolin-5-amine can be synthesized through several methods. One common synthetic route involves the reaction of 1,10-phenanthroline with ammonia under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of 1,10-Phenanthrolin-5-amine often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
化学反应分析
Types of Reactions: 1,10-Phenanthrolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce alkyl or acyl derivatives .
相似化合物的比较
1,10-Phenanthrolin-5-amine can be compared with other similar compounds such as:
1,10-Phenanthroline: A parent compound known for its chelating properties and use in various coordination complexes.
5-Nitro-1,10-Phenanthroline: A derivative with enhanced antimicrobial activity due to the presence of a nitro group.
3-Methyl-6-nitro-1,10-Phenanthroline: An analog with improved in vitro activity and in vivo efficacy compared to 5-Nitro-1,10-Phenanthroline.
The uniqueness of 1,10-Phenanthrolin-5-amine lies in its specific amine group, which allows for unique substitution reactions and applications in biosensing and biofuel cells .
属性
IUPAC Name |
1,10-phenanthrolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c13-10-7-8-3-1-5-14-11(8)12-9(10)4-2-6-15-12/h1-7H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPSSMOJHLISJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C3C=CC=NC3=C2N=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345775 | |
| Record name | 1,10-Phenanthrolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54258-41-2 | |
| Record name | 1,10-Phenanthrolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1,10)Phenanthrolin-5-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![10-Methylbenz[a]anthracene](/img/structure/B135079.png)

![4,5,6,7-Tetrahydrothieno[2,3-C]pyridine hydrochloride](/img/structure/B135083.png)
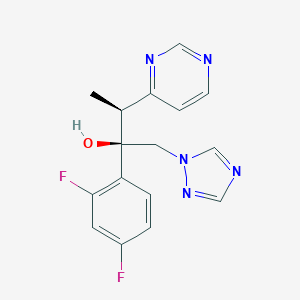
![11-Methylbenz[a]anthracene](/img/structure/B135086.png)
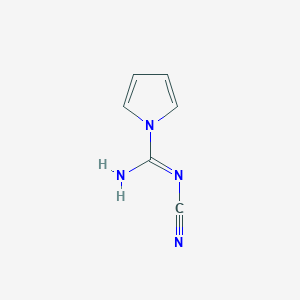
![3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzonitrile](/img/structure/B135091.png)
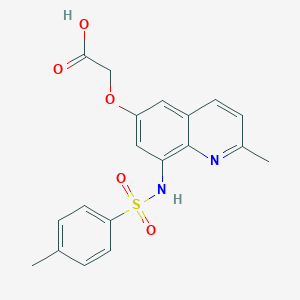
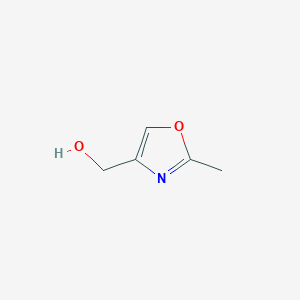

![2-[2-(2-Naphthalenyl)ethoxy]adenosine](/img/structure/B135104.png)
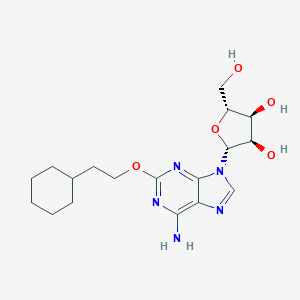
![2,3-Dimethylbenz[a]anthracene](/img/structure/B135107.png)
